Clorofosfina de bis(3,5-dimetilfenil)

Descripción general

Descripción

Synthesis Analysis

The synthesis of phosphine ligands often involves multiple steps, including lithiation and phosphinylation reactions. For example, the synthesis of axially dissymmetric diphosphines in the biphenyl series, such as BIPHEMP and its analogues, is achieved through a sequence of reactions starting from diamine precursors, followed by Sandmeyer reaction, lithiation, and phosphinylation . Similarly, the synthesis of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol involves the reaction of bis(2-(methylthio)phenyl)chlorophosphine with O-protected dilithio-4-methylphenol .

Molecular Structure Analysis

The molecular structures of phosphine ligands and their complexes are often determined using X-ray crystallography. For instance, the molecular structures of the diphosphines (S)-10 and (R)-13 and their derived Rh(I) complexes were determined by X-ray analyses . The structure of bis(triphenylphosphine)(1,1-dichloro-2,2-dicyanoethylene)platinum(0) was also elucidated using X-ray data, revealing a trigonal coordination about the Pt atom . The molecular structure of 2,4-bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane was determined at low temperature, showing a folded 1,3-diphosphetane ring with differently twisted substituents .

Chemical Reactions Analysis

Phosphine ligands are known to participate in various chemical reactions, particularly as ligands in transition metal complexes. The BIPHEMP ligand and its analogues have been used as asymmetry-inducing ligands in Rh(I)-catalyzed isomerizations of N,N-diethylnerylamine . In another study, the reaction of bis(chloromethyl)(1,5-cyclooctadiene)platinum(II) with tricyclohexylphosphine led to the formation of a dimeric thallium(I) phenoxide complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine ligands can be influenced by their molecular structure and substituents. For example, the presence of dimethylamino groups in bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane affects the bond distances and angles within the molecule, indicating a strained ring system . The spectroscopic properties of bis(dimethylphenyl betaine) hydrochloride monohydrate were studied using FTIR, Raman spectroscopy, and theoretical calculations, revealing strong hydrogen bonding and electrostatic interactions .

Aplicaciones Científicas De Investigación

Síntesis orgánica

La clorofosfina de bis(3,5-dimetilfenil) sirve como un valioso ligando en la síntesis orgánica. Facilita diversas reacciones de acoplamiento, incluyendo:

- Acoplamiento cruzado de Buchwald-Hartwig: Mejora la formación de enlaces carbono-nitrógeno .

- Acoplamiento de Suzuki-Miyaura: Ayuda en la formación de enlaces carbono-carbono entre grupos arilo y alquilo .

- Acoplamiento de Negishi: Se utiliza para acoplar compuestos de alquilzinc con haluros de arilo .

- Reacción de Heck: Cataliza la adición de grupos arilo a alquenos .

Química medicinal

En la química medicinal, esta clorofosfina se utiliza para desarrollar nuevos productos farmacéuticos ayudando en la síntesis de moléculas complejas. Su función incluye:

- Descubrimiento de fármacos: Actúa como catalizador en la síntesis de moléculas biológicamente activas .

- Optimización de compuestos líderes: Ayuda a modificar los compuestos líderes para mejorar la eficacia y reducir la toxicidad .

Ciencia de materiales

En la ciencia de los materiales, la clorofosfina de bis(3,5-dimetilfenil) se utiliza en el desarrollo de nuevos materiales con propiedades mejoradas:

- Química de polímeros: Puede iniciar reacciones de polimerización para crear nuevos polímeros con características específicas .

- Nanotecnología: Se utiliza en la síntesis de nanopartículas para diversas aplicaciones .

Investigación en catálisis

Este compuesto se utiliza ampliamente en la investigación en catálisis para:

- Catálisis asimétrica: Permite la síntesis de moléculas quirales, que son cruciales en la producción de productos farmacéuticos enantioméricamente puros .

- Catálisis homogénea: Actúa como catalizador homogéneo, que se puede separar fácilmente de la mezcla de reacción .

Química de polímeros

La clorofosfina de bis(3,5-dimetilfenil) tiene aplicaciones en la química de polímeros, donde está involucrada en:

- Catalizar la polimerización: Puede actuar como catalizador en varios procesos de polimerización para producir polímeros con las propiedades deseadas .

- Modificación de las estructuras de polímeros: Ayuda a alterar la estructura de los polímeros para mejorar su funcionalidad .

Aplicaciones ambientales

La función del compuesto en las aplicaciones ambientales incluye:

- Captura de carbono: Puede estar involucrado en la investigación relacionada con la captura de dióxido de carbono de la atmósfera para mitigar los efectos del cambio climático .

- Química verde: Se utiliza en el desarrollo de vías de síntesis ambientalmente benignas .

Química analítica

En química analítica, se utiliza para:

- Espectroscopia: Como reactivo en el análisis espectroscópico para determinar la estructura de moléculas complejas .

- Cromatografía: Ayuda en la separación de compuestos en técnicas cromatográficas .

Investigación avanzada

Por último, en la investigación avanzada, la clorofosfina de bis(3,5-dimetilfenil) se utiliza para:

Mecanismo De Acción

Target of Action

It is known to be a ligand suitable for various coupling reactions .

Mode of Action

Bis(3,5-dimethylphenyl)chlorophosphine interacts with its targets through several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of Bis(3,5-dimethylphenyl)chlorophosphine’s action are largely dependent on the specific reactions it is involved in . As a ligand in various coupling reactions, it facilitates the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex organic compounds.

Análisis Bioquímico

Biochemical Properties

Bis(3,5-dimethylphenyl)chlorophosphine plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it can form complexes with transition metals, which are then used to catalyze cross-coupling reactions. These interactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .

Cellular Effects

The effects of Bis(3,5-dimethylphenyl)chlorophosphine on cellular processes are not extensively documented. As a ligand, it can influence cell signaling pathways and gene expression by modulating the activity of metal-containing enzymes. These enzymes play vital roles in various cellular functions, including metabolism and signal transduction. The presence of Bis(3,5-dimethylphenyl)chlorophosphine can alter the activity of these enzymes, thereby impacting cellular processes .

Molecular Mechanism

At the molecular level, Bis(3,5-dimethylphenyl)chlorophosphine exerts its effects through binding interactions with metal ions. It acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can either activate or inhibit enzymatic activity, depending on the nature of the metal and the specific reaction. For example, in cross-coupling reactions, the ligand-metal complex facilitates the transfer of functional groups between molecules, leading to the formation of new chemical bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Bis(3,5-dimethylphenyl)chlorophosphine are critical factors. The compound is generally stable under recommended storage conditions, but its reactivity can change over time. Long-term studies have shown that the compound can degrade, leading to a decrease in its effectiveness as a ligand. This degradation can impact the outcomes of biochemical reactions, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of Bis(3,5-dimethylphenyl)chlorophosphine in animal models have not been extensively studied. It is known that the compound’s activity can vary with different dosages. At low doses, it may act as an effective ligand, facilitating enzymatic reactions. At higher doses, it could potentially exhibit toxic effects, disrupting cellular functions and leading to adverse outcomes. These dosage-dependent effects highlight the importance of precise dosing in experimental settings .

Metabolic Pathways

Bis(3,5-dimethylphenyl)chlorophosphine is involved in metabolic pathways that require the formation of metal-ligand complexes. These pathways often involve enzymes that catalyze the transfer of functional groups, such as phosphine groups, to various substrates. The presence of Bis(3,5-dimethylphenyl)chlorophosphine can influence the flux of metabolites through these pathways, altering the levels of specific metabolites and impacting overall metabolic activity .

Transport and Distribution

The transport and distribution of Bis(3,5-dimethylphenyl)chlorophosphine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, determining its availability for biochemical reactions. Understanding these transport mechanisms is crucial for optimizing the use of Bis(3,5-dimethylphenyl)chlorophosphine in various applications .

Subcellular Localization

The subcellular localization of Bis(3,5-dimethylphenyl)chlorophosphine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may be directed to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can impact gene expression .

Propiedades

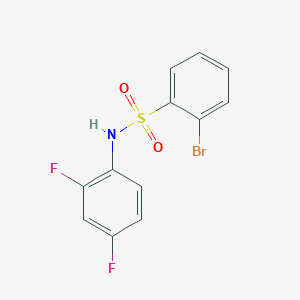

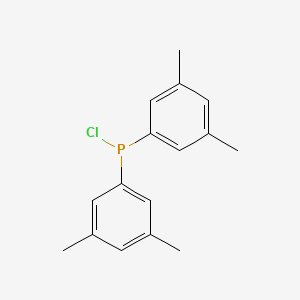

IUPAC Name |

chloro-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEBDAANWYNQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400511 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74289-57-9 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Bis(3,5-dimethylphenyl)chlorophosphine in the synthesis of xylBINAP?

A1: Bis(3,5-dimethylphenyl)chlorophosphine serves as a crucial starting material in the synthesis of xylBINAP []. The compound reacts with the bis-Grignard reagent derived from racemic 2,2′-dibromo-1,1′-binaphthalene to form racemic xylBINAPO oxide. This intermediate is then resolved and subsequently deoxygenated to yield enantiomerically pure xylBINAP.

Q2: Are there alternative synthetic routes to xylBINAP that utilize different phosphorus reagents?

A2: Yes, the research article highlights alternative synthetic strategies for xylBINAP that employ nickel-catalyzed coupling reactions []. Instead of Bis(3,5-dimethylphenyl)chlorophosphine, these methods utilize either Bis(3,5-dimethylphenyl)phosphine or Bis(3,5-dimethylphenyl)bromophosphine in conjunction with enantiomerically enriched binaphthyl 2,2′-ditriflate and zinc metal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.